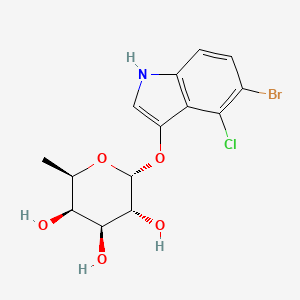

5-Bromo-4-chloro-3-indoxyl-alpha-D-fucopyranoside

Descripción general

Descripción

5-Bromo-4-chloro-3-indoxyl-alpha-D-fucopyranoside, also known as X-α-D-Glucoside, is a white to off-white microcrystalline powder . It is used as a chromogenic substrate for α-D-glucosidase, yielding a blue precipitate . It is used for the detection of Staphylococcus aureus, and the Bacillus species .

Synthesis Analysis

5-Bromo-4-chloro-3-indoxyl-alpha-D-glucopyranoside was found to be the most suitable synthetic substrate for the demonstration of alpha-D-glucosidases in situ . Using an azoindoxyl procedure with hexazotized pararosaniline or new fuchsine at pH 5 in freeze-dried celloidine-mounted cryostat sections acid alpha-D-glucosidase (EC 3.2.1.20) was .Molecular Structure Analysis

The empirical formula of 5-Bromo-4-chloro-3-indoxyl-alpha-D-fucopyranoside is C14H15BrClNO6 . It has a molecular weight of 408.63 g/mol .Chemical Reactions Analysis

5-Bromo-4-chloro-3-indoxyl-alpha-D-glucopyranoside is a substrate for beta-galactosidase, which cleaves the glycosidic bond to give 5-bromo-4-chloro-3-hydroxy-1H-indole, which immediately dimerises to give an intensely blue product .Physical And Chemical Properties Analysis

5-Bromo-4-chloro-3-indoxyl-alpha-D-fucopyranoside is a white to off-white microcrystalline powder . It is soluble in DMF at 50 mg/mL, clear, colorless to faintly yellow . It should be stored at -20°C .Aplicaciones Científicas De Investigación

Screening of Transgenic Plants

This compound is used as an indigogenic substrate for the β-glucuronidase enzyme (GUS) in plants. It helps in screening transgenic plants based on GUS activity, where GUS deesterifies the compound into an indoxyl derivative, resulting in the generation of blue indigotin dye .

Histochemistry and Bacteriology

It serves as a substrate for beta-galactosidase, which cleaves the glycosidic bond to produce an intensely blue product. This reaction is utilized to detect the activity of this enzyme in histochemistry and bacteriology applications .

Immunoblotting and Immunohistochemistry

The compound is employed in immunoblotting and immunohistochemistry, often combined with nitro blue tetrazolium chloride (NBT) for enhanced visualization of the target proteins or cells .

Enzyme Activity Demonstration

It has been identified as a suitable synthetic substrate for demonstrating alpha-D-glucosidases in situ, particularly using an azoindoxyl procedure with hexazotized pararosaniline or new fuchsine at specific pH levels .

Detection of Staphylococcus aureus

5-Bromo-4-chloro-3-indoxyl-alpha-D-fucopyranoside is also used as an α-D-glucosidase substrate to detect Staphylococcus aureus, aiding in the identification and isolation of this bacterium .

Isolation of Enterobacter sakazakii

Additionally, it assists in isolating Enterobacter sakazakii, a significant step in microbiological research and ensuring food safety .

Mecanismo De Acción

Safety and Hazards

Propiedades

IUPAC Name |

(2R,3R,4S,5R,6R)-2-[(5-bromo-4-chloro-1H-indol-3-yl)oxy]-6-methyloxane-3,4,5-triol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15BrClNO5/c1-5-11(18)12(19)13(20)14(21-5)22-8-4-17-7-3-2-6(15)10(16)9(7)8/h2-5,11-14,17-20H,1H3/t5-,11+,12+,13-,14-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZMYJTGDNFZJYFN-OOAGIEEUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C(C(C(O1)OC2=CNC3=C2C(=C(C=C3)Br)Cl)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1[C@@H]([C@@H]([C@H]([C@H](O1)OC2=CNC3=C2C(=C(C=C3)Br)Cl)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15BrClNO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

392.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Bromo-4-chloro-3-indoxyl-alpha-D-fucopyranoside | |

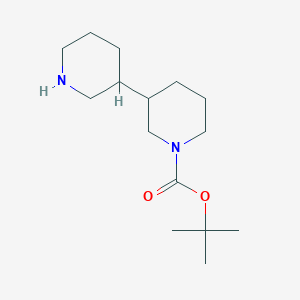

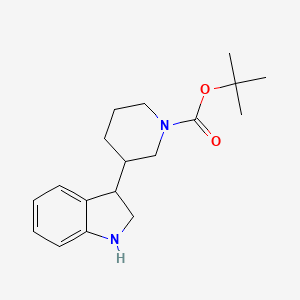

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Bis-(2-methoxy-ethyl)-[4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzyl]-amine](/img/structure/B1528035.png)

![4-Bromo-1H-pyrazolo[4,3-c]pyridine](/img/structure/B1528038.png)

![1-Benzyl 9-tert-butyl 1,4,9-triazaspiro[5.5]undecane-1,9-dicarboxylate](/img/structure/B1528041.png)

![tert-Butyl 3-oxo-1,2,3,5-tetrahydrospiro[benzo-[c]azepine-4,4'-piperidine]-1'-carboxylate](/img/structure/B1528042.png)

![Cis-Tert-Butyl 3A,6A-Difluoro-4-Oxohexahydropyrrolo[3,4-C]Pyrrole-2(1H)-Carboxylate](/img/structure/B1528046.png)

![7-Azaspiro[3.5]nonane hydrochloride](/img/structure/B1528051.png)

![tert-Butyl 3-hydroxy-6,6-dimethyl-6,7-dihydro-1H-pyrazolo[4,3-b]pyridine-4(5H)-carboxylate](/img/structure/B1528056.png)